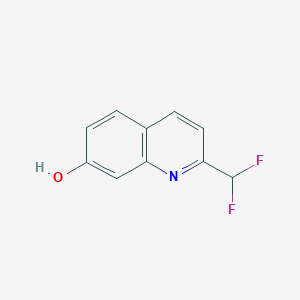
2-(Difluoromethyl)quinolin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative with the molecular formula C10H7F2NO. This compound is part of the broader class of fluorinated heterocyclic compounds, which are known for their unique chemical properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)quinolin-7-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This method is transition metal-free and involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method involves the use of classical synthesis protocols such as the Friedländer synthesis, which is widely used for constructing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethyl)quinolin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Wirkmechanismus
The mechanism of action of 2-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, the compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
2-(Difluoromethyl)quinolin-7-ol can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoroquinoline: Known for its antibacterial properties.
8-Hydroxyquinoline: Used in the production of metal complexes that emit light.
Quinoline-8-thiol: Exhibits unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .
Eigenschaften
Molekularformel |
C10H7F2NO |
|---|---|
Molekulargewicht |
195.16 g/mol |
IUPAC-Name |
2-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-4-2-6-1-3-7(14)5-9(6)13-8/h1-5,10,14H |
InChI-Schlüssel |
KWCXHPFTRHPCJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



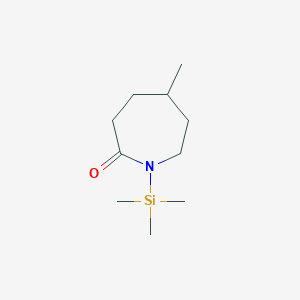

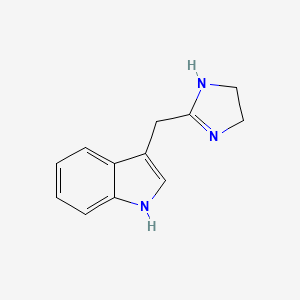
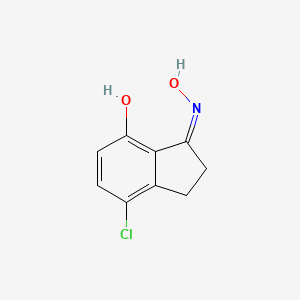
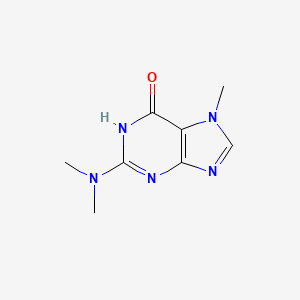

![8-Methoxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15070035.png)


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)



